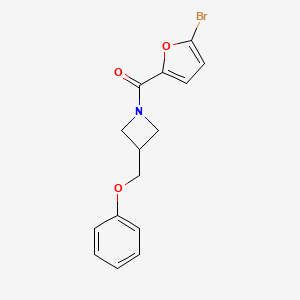

(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c16-14-7-6-13(20-14)15(18)17-8-11(9-17)10-19-12-4-2-1-3-5-12/h1-7,11H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXVCJDJCZDXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(phenoxymethyl)azetidine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the product’s quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom with an amine could produce an aminated furan derivative.

Scientific Research Applications

(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated furan ring and azetidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone and analogous compounds:

Structural and Functional Insights

- Bromofuran vs.

- Azetidine vs. Azepane: The four-membered azetidine ring in the target compound introduces higher ring strain but improved metabolic stability compared to the seven-membered azepane in C${11}$H${14}$BrNO$_2$ .

- Phenoxymethyl vs. Fluorobenzylthio: The phenoxymethyl group in the target compound offers a balance of hydrophobicity and hydrogen-bonding capacity, contrasting with the more lipophilic fluorobenzylthio group in C${15}$H${13}$BrFN$2$O$2$S .

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure comprises a brominated furan ring and an azetidine moiety linked through a phenoxymethyl group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown potential in inhibiting specific enzymes involved in disease pathways.

- Antimicrobial Properties : The presence of the furan moiety is often associated with antimicrobial activity against various pathogens.

- Cytotoxic Effects : Some studies suggest that this compound may induce cytotoxicity in cancer cell lines, making it a candidate for further anticancer research.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar compounds against bacterial strains. The results indicated significant inhibition zones, suggesting that this compound may possess similar properties.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

2. Cytotoxicity Assays

In vitro studies on cancer cell lines have demonstrated that the compound exhibits cytotoxic effects, with IC50 values indicating its potency against specific cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of brominated furan derivatives. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of furan derivatives, revealing that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

- Enzyme Inhibition Studies : Research has shown that certain furan derivatives can inhibit key enzymes involved in inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the established synthetic routes for (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone?

- Methodological Answer : The synthesis typically involves coupling a bromofuran moiety with a functionalized azetidine ring. For example:

- Step 1 : Prepare 5-bromofuran-2-carboxylic acid derivatives via halogenation of furan precursors using N-bromosuccinimide (NBS) under controlled conditions .

- Step 2 : Synthesize the azetidine component (3-(phenoxymethyl)azetidine) via ring-closing reactions, such as nucleophilic substitution of epoxides with phenoxy nucleophiles .

- Step 3 : Couple the two fragments using carbonyl activation reagents (e.g., EDCI/HOBt) in anhydrous solvents (e.g., DCM or THF). Optimize reaction time (12–24 hours) and temperature (0°C to room temperature) to minimize side products.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Identify characteristic peaks for the bromofuran (e.g., δ ~7.2–7.5 ppm for furan protons) and azetidine (δ ~3.5–4.5 ppm for CH₂-O linkages). Compare with analogous benzofuran derivatives .

- IR Spectroscopy : Detect carbonyl stretches (~1640 cm⁻¹ for the ketone) and C-O-C vibrations (~1170–1280 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₁₅H₁₄BrNO₃).

- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., space group P2₁/c, R-factor < 0.05) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at low temperature (113 K) to reduce thermal motion artifacts .

- Refinement (SHELXL) : Apply full-matrix least-squares refinement with anisotropic displacement parameters. Validate using R-factor convergence (< 0.03) and electron density maps .

- Challenges : Address disorder in the phenoxymethyl group via partial occupancy modeling or constraints .

Q. What strategies address contradictory spectroscopic data during characterization?

- Methodological Answer :

- Scenario 1 : Unanticipated NMR splitting patterns may arise from restricted rotation in the azetidine ring. Use variable-temperature NMR to probe conformational dynamics .

- Scenario 2 : IR carbonyl shifts inconsistent with ketone formation may indicate side reactions (e.g., hydrolysis). Repeat synthesis under strictly anhydrous conditions .

- Validation : Cross-reference with computational predictions (DFT-optimized geometries) to validate experimental data .

Q. What computational methods predict the compound's reactivity or bioactivity?

- Methodological Answer :

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites. Optimize geometries at the B3LYP/6-31G(d,p) level .

- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina. Prioritize binding poses with ∆G < -7 kcal/mol .

- SAR Analysis : Compare with benzofuran derivatives known for antitumor or anti-inflammatory activity to hypothesize mechanisms .

Q. How to optimize the synthesis yield considering steric effects in the azetidine ring?

- Methodological Answer :

- Solvent Optimization : Switch from THF to DMF to enhance solubility of bulky intermediates .

- Catalyst Screening : Test Pd-catalyzed coupling (e.g., Suzuki-Miyaura) for fragment assembly, monitoring yield via HPLC .

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours vs. 24 hours) to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.